Cerberidol

Beschreibung

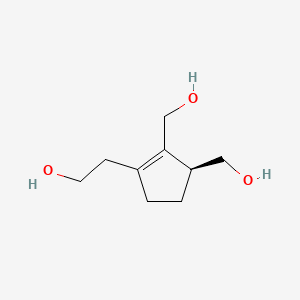

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(3S)-2,3-bis(hydroxymethyl)cyclopenten-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c10-4-3-7-1-2-8(5-11)9(7)6-12/h8,10-12H,1-6H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRXLUZYBRTVHL-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C1CO)CO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=C([C@H]1CO)CO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies of Cerberidol

Plant Sources and Biogeographical Distribution

Cerberidol has been found in plants belonging to the genus Cerbera and the species Picrorhiza kurroa. These plant sources have distinct biogeographical distributions.

Occurrence in Cerbera Species

This compound is isolated from Cerbera plants, particularly from species such as Cerbera manghas and Cerbera odollam. medchemexpress.comvulcanchem.comtjnpr.org These trees are native to tropical Asia, Australia, Madagascar, and various islands in the Indian and Pacific Oceans. wikipedia.org Cerbera manghas, also known as sea mango, is widely distributed in coastal habitats across these regions, including the Indian subcontinent, mainland Southeast Asia, Malesia, Papuasia, northern Australia, and numerous Pacific islands, as well as parts of tropical Africa like Pemba Island (Tanzania) and Madagascar. wikipedia.orgprota4u.org Cerbera odollam shares an overlapping geographical distribution with C. manghas and is found in the Indian subcontinent, mainland Southeast Asia, Malesia, Papuasia, and numerous Pacific islands. wikipedia.org this compound has been found in various parts of Cerbera plants, including the leaves and bark. medchemexpress.commedchemexpress.comvulcanchem.comtjnpr.org

Occurrence in Picrorhiza kurroa

This compound has also been identified in Picrorhiza kurroa Royle ex Benth., an important medicinal plant commonly known as 'Kutki' or 'Kutaki'. nih.govresearchgate.netresearchgate.netdntb.gov.ua This species is native to the Himalayan regions, including India, China, Nepal, and Pakistan. researchgate.net Picrorhiza kurroa is typically found at altitudes between 3000 and 5000 meters above mean sea level. researchgate.net Studies have identified this compound in the ethanolic extract of P. kurroa. nih.govresearchgate.netresearchgate.net

Here is a table summarizing the plant sources and parts where this compound has been found:

| Plant Source | Scientific Name | Plant Part(s) | Biogeographical Distribution |

| Cerbera genus | Cerbera manghas, Cerbera odollam | Leaves, Bark medchemexpress.commedchemexpress.comvulcanchem.comtjnpr.org | Tropical Asia, Australia, Madagascar, Indian and Pacific Islands, parts of tropical Africa wikipedia.orgprota4u.org |

| Picrorhiza kurroa | Picrorhiza kurroa | Rhizome extract (ethanolic) nih.govresearchgate.netresearchgate.net | Himalayan regions (India, China, Nepal, Pakistan) at high altitudes researchgate.net |

Extraction Techniques from Biological Matrices

Extracting natural compounds like this compound from plant matrices involves various techniques aimed at separating the target compound from the complex biological material.

Solvent-Based Extraction Approaches

Solvent extraction is a common method used to isolate compounds from plant materials. This involves using appropriate solvents to dissolve and separate the desired constituents. For Picrorhiza kurroa, ethanolic extracts have been used to identify compounds including this compound. nih.govresearchgate.netmdpi.com Different solvents, such as water (hydrophilic), ethanol (B145695) (amphophilic), and petroleum ether (hydrophobic), can be used in extraction processes like Soxhlet extraction to recover compounds from dried and powdered plant material. mdpi.com The choice of solvent depends on the polarity of the target compound and the matrix. mdpi.com Maceration, another solvent-based technique, involves soaking the plant material in a solvent for a period to extract soluble compounds. mdpi.com This method can be performed at cold or hot temperatures. cabidigitallibrary.org Percolation is a cold extraction process using a solvent in countercurrent flow through the plant material. cabidigitallibrary.org

Advanced Extraction Protocols

In addition to conventional solvent-based methods, advanced extraction techniques offer potential advantages in terms of efficiency, time, and solvent consumption. These techniques include Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), Supercritical Fluid Extraction (SFE), and Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE). mdpi.comcabidigitallibrary.orgarcjournals.orgdergipark.org.tr PLE, for instance, utilizes elevated temperature and pressure to enhance the solubility and mass transfer of analytes from a solid matrix into a liquid solvent, often reducing solvent usage and extraction time compared to traditional methods. mdpi.comdergipark.org.trnih.gov While general principles and applications of these advanced techniques for extracting bioactive compounds from plants are documented, specific detailed protocols for the advanced extraction of this compound from its natural sources were not explicitly detailed in the provided search results. However, these techniques are generally applicable for extracting various phytochemicals, including terpenoids like this compound. mdpi.comarcjournals.org

Purification and Isolation Strategies

Following extraction, purification and isolation strategies are employed to obtain this compound in a purer form from the crude extract. Column chromatography is a common technique used to fractionate compounds present in plant extracts. nih.govbjmu.edu.cn For instance, column chromatography has been used to isolate compounds from Picrorhiza kurroa rhizome extract. nih.gov High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is frequently used for the purification of compounds from complex mixtures and to check the purity of isolated substances. nih.govcem.com Other purification methods include crystallization, ion exchange chromatography (IEX), and size exclusion chromatography (SEC), depending on the nature of the compound and impurities. cem.comnih.gov Obtaining the final purified product in solid form can be achieved through techniques such as lyophilization (freeze-drying), precipitation, crystallization, and spray-drying. cem.com Repeated column chromatography is often performed for the isolation and purification of natural products. bjmu.edu.cnanalyticachemie.in

Chromatographic Separation Techniques

Chromatography plays a crucial role in the isolation and purification of this compound from complex plant extracts. Various chromatographic methods have been applied, ranging from open-column chromatography to more advanced high-performance techniques.

Column chromatography is a common method used for the initial separation of compounds from plant extracts. Studies on Cerbera manghas have utilized MCI-gel columns with water/methanol (B129727) gradients and silica (B1680970) gel columns with chloroform (B151607)/methanol/water gradients for the fractionation of extracts containing this compound. researchgate.net Another stationary phase, RQ-1 (Fuji-gel phase), with water/acetonitrile (B52724) as the mobile phase, has also been employed in the isolation process. researchgate.net

High-Performance Liquid Chromatography (HPLC) is frequently used for the analysis and purification of iridoids, including this compound. HPLC can be used to check the purity of isolated compounds. nih.gov A described HPLC method for iridoid analysis involves a Waters 2690 separations module coupled with PDA detectors and an Atlantis C18 column (4.6 mm × 250 mm; 5 μm). google.comgoogle.com The mobile phase consists of acetonitrile (A) and 0.1% formic acid in water (B), eluted at a flow rate of 0.8 mL/min using linear gradients. google.comgoogle.com

Thin-Layer Chromatography (TLC) is another chromatographic technique that has been used to separate compounds present in plant extracts containing this compound, such as those from Picrorhiza kurroa. researchgate.net

Countercurrent chromatography techniques, such as Droplet Counter-Current Chromatography (DCCC) and High-Speed Countercurrent Chromatography (HSCCC), are also recognized as efficient liquid-liquid separation methods for isolating iridoid glycosides from mixtures. researchgate.netdokumen.pub

Detailed research findings on the isolation yields of this compound from Cerbera species highlight the effectiveness of these techniques. For example, from 1.45 kg of dried C. manghas leaves, 75 mg of this compound was isolated. researchgate.net From dried leaves of Cerbera odollam, 15 mg of this compound was obtained using a similar methodology. researchgate.net These studies also reported the isolation of related iridoids alongside this compound, such as epoxythis compound and cyclothis compound (B1149264). researchgate.net

| Plant Source | Plant Part | Starting Material Amount | Isolated this compound Amount | Reference |

| Cerbera manghas | Leaves | 1.45 kg (dried) | 75 mg | researchgate.net |

| Cerbera odollam | Leaves | Not specified | 15 mg | researchgate.net |

Other Isolation Methodologies

Beyond chromatographic methods, other techniques contribute to the isolation of this compound. These primarily involve the initial processing of the plant material and preliminary separation steps.

Extraction with various solvents is the foundational step to isolate compounds from the plant matrix. As mentioned earlier, solvents like methanol, ethanol, benzene (B151609), chloroform, and butanol are used to obtain crude extracts and fractions. researchgate.netgoogle.com

Partitioning of the crude extracts between immiscible solvents allows for the separation of compounds based on their polarity. For instance, methanol extracts re-suspended in water have been sequentially partitioned with solvents like benzene and chloroform to enrich specific fractions. researchgate.net

Concentration of the extracts, often through evaporation, is essential to reduce the volume before chromatographic separation. researchgate.netgoogle.com Centrifugation can be employed to remove solid plant debris from liquid extracts, leading to a more purified starting material for subsequent isolation steps. google.comgoogle.comgoogle.com These initial methodologies are crucial for preparing the sample for the more selective chromatographic techniques used to isolate pure this compound.

Structural Elucidation and Characterization Methodologies for Cerberidol

Spectroscopic Analysis Methods

Spectroscopic techniques are central to the structural determination of organic molecules. By analyzing the interaction of electromagnetic radiation with the compound, chemists can deduce its structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule. For Cerberidol, both ¹H and ¹³C NMR spectroscopy would have been employed to map out its structure. The identification of this compound has been confirmed using ¹H-NMR. chemfaces.com

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Representative ¹H NMR Data for Iridoid Structures Similar to this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H-1 | 5.0 - 6.5 | d | 1.5 - 3.0 |

| H-3 | 4.0 - 5.5 | m | |

| H-5 | 2.0 - 3.0 | m | |

| H-9 | 2.5 - 3.5 | dd | 8.0, 10.8 |

| -CH₃ | 0.9 - 1.5 | d or s | |

| -OH | Variable | br s |

Note: This table is illustrative of typical data for the iridoid class of compounds, as specific data for this compound was not available in the provided sources.

¹³C NMR spectroscopy provides information about the number of different types of carbon atoms in a molecule and their chemical environment (e.g., whether they are part of a C=C double bond, C-O bond, or are simple alkyl carbons).

Table 2: Representative ¹³C NMR Data for Iridoid Structures Similar to this compound

| Carbon | Chemical Shift (δ) ppm |

|---|---|

| C-1 | 90 - 100 |

| C-3 | 140 - 150 |

| C-4 | 100 - 120 |

| C-5 | 30 - 45 |

| C-9 | 40 - 50 |

| -CH₃ | 15 - 25 |

Note: This table is illustrative of typical data for the iridoid class of compounds, as specific data for this compound was not available in the provided sources.

Advanced 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between protons and carbons, ultimately allowing for the complete assembly of the molecular structure. dokumen.pub

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. dokumen.pub For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) has been utilized in its identification. nih.govmdpi.com This technique provides the mass-to-charge ratio (m/z) of the molecular ion, which directly gives the molecular weight. High-resolution mass spectrometry (HRMS) would further provide the exact mass, allowing for the determination of the elemental composition and molecular formula.

In one study, the molecular weight of this compound was determined to be 172.70 g/mol , with an empirical formula of C₉H₁₆O₃. nih.gov The fragmentation pattern observed in the mass spectrum offers additional clues about the structure of the molecule, as specific fragments correspond to the loss of certain functional groups.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Deduced Information |

|---|---|---|---|

| LC-MS | ESI (+) | [M+H]⁺ | Molecular Weight Confirmation |

| HRMS | ESI (+) | [M+H]⁺ | Elemental Composition |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies provide valuable information about the functional groups present in a molecule and any conjugated systems.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies. For this compound, IR spectroscopy would be used to identify the presence of hydroxyl (-OH) groups and any carbonyl (C=O) functionalities or carbon-carbon double bonds (C=C) that are characteristic of the iridoid skeleton.

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Iridoid glycosides typically exhibit a UV absorption in the range of 220–245 nm, which is characteristic of the unsaturated enol ether system of the basic iridoid skeleton. dokumen.pub Any additional absorption bands at longer wavelengths could indicate the presence of other chromophores.

Chromatographic Data Analysis in Structural Confirmation

Chromatographic techniques are essential for the isolation and purification of natural products from complex mixtures. chemfaces.com For this compound, methods such as column chromatography over silica (B1680970) gel and other stationary phases have been employed to isolate it from plant extracts. chemfaces.comresearchgate.net

The purity of the isolated compound is typically assessed by techniques like High-Performance Liquid Chromatography (HPLC). The retention time in an HPLC system is a characteristic property of a compound under a specific set of conditions (e.g., column, mobile phase, flow rate) and is used to confirm its identity and purity by comparing it to a standard. nih.gov

Advanced Structural Determination Techniques

While the primary structure of this compound can be established using the spectroscopic methods described above, more advanced techniques may be required to determine its absolute stereochemistry. X-ray crystallography, if a suitable single crystal of the compound can be obtained, provides unambiguous proof of the three-dimensional structure of a molecule. dokumen.pub Although not explicitly mentioned in the context of this compound in the provided results, it remains a gold-standard technique for structural determination in natural product chemistry.

Biosynthetic Pathways and Metabolic Origins of Cerberidol

Precursor Incorporation Studies

There is no available research on precursor incorporation studies for Cerberidol. Such studies would typically involve feeding isotopically labeled compounds to a producer organism to trace their incorporation into the final molecule, thereby identifying the primary metabolic building blocks.

Enzymatic Transformations in this compound Biosynthesis

Information regarding the specific enzymes and enzymatic transformations involved in the biosynthesis of this compound is absent from the scientific literature. Research in this area would focus on identifying and characterizing the enzymes (e.g., synthases, oxidoreductases, transferases) responsible for constructing the cyclopentene (B43876) ring and modifying its substituents.

Regulation of Biosynthetic Gene Expression

There are no published studies on the genes or regulatory mechanisms controlling the production of this compound. This field of study would involve identifying the biosynthetic gene cluster and investigating how its expression is controlled in the source organism.

Comparative Biosynthesis Across Plant Species

As the biosynthetic pathway in a single species has not been elucidated, no comparative studies across different plant species concerning this compound biosynthesis have been conducted or published.

Investigation of Cerberidol S Biological Activities and Mechanisms of Action

Antimicrobial Activity Studies

Cerberidol has been investigated for its potential to inhibit the growth of various microorganisms. Studies have explored its effects on bacteria and fungi, suggesting a role in combating microbial infections nih.govias.ac.intjnpr.org.

Antibacterial Effects and Physiological Impact on Microorganisms

Research indicates that this compound, as a component of plant extracts, can exhibit antibacterial effects. For instance, this compound was identified as a potential bioactive compound in an ethanolic extract of Picrorhiza kurroa, which demonstrated effective antimicrobial activity against Yersinia enterocolitica. This extract showed a zone of inhibition of 29.8 mm, a Minimum Inhibitory Concentration (MIC) of 2.45 mg/mL, and a Minimum Bactericidal Concentration (MBC) of 2.4 mg/mL against this bacterium nih.govnih.gov. The P. kurroa extract containing this compound was observed to affect the physiology of Yersinia enterocolitica, leading to a reduced number of live cells and lower toxin production nih.govnih.gov. While these studies highlight the potential of extracts containing this compound, further research is needed to isolate and confirm the specific antibacterial effects and mechanisms of action of this compound itself nih.govnih.gov.

Antifungal Properties

This compound is also associated with antifungal properties, primarily through its presence in plants known for such activities. Extracts from Cerbera plants, which contain this compound, have shown antifungal potential by inhibiting the growth of fungi nih.govtjnpr.org. The leaf and fruit extracts of Cerbera species have demonstrated the ability to kill or inhibit fungal growth, suggesting their potential as biofungicides nih.gov. While the literature specifically detailing this compound's isolated antifungal activity is less extensive than for its antibacterial effects, its presence in plants with known antifungal properties supports this area of investigation tjnpr.org.

Antiviral Investigations

Investigations into the antiviral potential of this compound are linked to studies on the plants from which it is isolated. Extracts of Cerbera manghas, containing iridoids like this compound, have shown antiviral activity, including effects against the vesicular stomatitis virus (VSV) and herpes simplex virus (HSV) nih.govjpharmacognosy.com. An ethanol (B145695) extract from the fruit of Cerbera has been reported to inhibit the growth of HSV at concentrations between 0.005 and 0.1 mg/ml nih.gov. These findings suggest that this compound may contribute to the antiviral properties observed in these plant extracts, warranting further dedicated research on its specific antiviral mechanisms nih.govjpharmacognosy.com.

Anticancer Research Perspectives

This compound and compounds found alongside it in natural sources have been explored for their potential in anticancer research. This includes examining their effects on cancer cell growth, cell cycle progression, and the induction of apoptosis nih.govias.ac.intjnpr.orgtjnpr.org.

Effects on Cell Cycle Progression

Disrupting the cell cycle is a key strategy in cancer therapy, as uncontrolled cell division is a hallmark of cancer khanacademy.orgnih.gov. While direct studies on this compound's isolated effects on the cell cycle are limited in the provided search results, related compounds and extracts containing this compound have shown effects on cell cycle progression in cancer cell lines ias.ac.in. For example, neriifolin, a cardiac glycoside found in Cerbera manghas alongside this compound, has been shown to induce arrest in the S and G2/M phases of the cell cycle in human hepatocellular carcinoma HepG2 cells ias.ac.in. This suggests a potential, albeit indirect, link between compounds found with this compound and the modulation of the cell cycle in cancer cells ias.ac.in.

Induction of Apoptosis in Cancer Cell Lines

Inducing apoptosis, or programmed cell death, is another critical mechanism targeted in cancer treatment nih.govwaocp.org. Research on plants containing this compound has indicated their ability to induce apoptosis in various cancer cell lines nih.govias.ac.intjnpr.org. Cardiac glycosides, which are predominant compounds in Cerbera species where this compound is also found, demonstrate robust cytotoxic activity and can induce apoptosis tjnpr.orgtjnpr.org. Specifically, tanghinigenin, a cardiac glycoside from Cerbera manghas, has been shown to efficiently induce apoptosis in human promyelocytic leukemia HL-60 cells ias.ac.in. The seeds of Cerbera plants have also shown anticancer properties through apoptotic activity nih.gov. These findings suggest that this compound, potentially in synergy with other compounds present in its natural sources, may play a role in inducing apoptosis in cancer cells nih.govias.ac.intjnpr.orgtjnpr.org.

Inhibition of Cell Proliferation and Migration

Studies on plants containing this compound, such as Cerbera manghas and Cerbera odollam, have reported cytotoxic activity against various cancer cell lines. tjnpr.orgnih.govresearchgate.net This suggests that compounds within these plants, including terpenoids like this compound, may possess properties that inhibit cell proliferation and migration. For instance, 17βH-neriifolin, another compound isolated from Cerbera odollam leaves, has demonstrated potent anti-proliferative effects in breast, colorectal, ovarian, and skin cancer cell lines, inducing apoptotic cell death. researchgate.net While these findings highlight the potential within the Cerbera genus, specific research detailing the direct inhibitory effects of isolated this compound on cell proliferation and migration is an area of ongoing investigation.

Selective Activity in Neoplastic Cells

Research into compounds from Cerbera species has indicated selective cytotoxic activity towards cancer cells compared to normal cells. tjnpr.orgresearchgate.net For example, a cardiac glycoside isolated from C. manghas seeds was shown to reduce the viability of human hepatocellular carcinoma HepG2 cells without significantly decreasing the viability of normal human liver cells and fibroblasts. tjnpr.org This selective targeting of neoplastic cells is a crucial aspect of potential therapeutic compounds. While the Cerbera genus shows promise in this regard, further studies are needed to determine if this compound specifically exhibits selective activity against neoplastic cells.

Anti-inflammatory Research

Plants containing this compound, such as Cerbera manghas, have been traditionally used and scientifically investigated for their anti-inflammatory properties. jpharmacognosy.comnih.govias.ac.in These plants are reported to help treat inflammatory diseases. jpharmacognosy.com The anti-inflammatory potential observed in extracts of these plants suggests that bioactive compounds present, including this compound, may contribute to these effects. tjnpr.orgnih.gov

Modulation of Inflammatory Mediators and Pathways

While the anti-inflammatory activity of Cerbera plants is reported, specific research on how this compound modulates inflammatory mediators and pathways is limited in the provided search results. General mechanisms of anti-inflammatory compounds often involve the inhibition of pro-inflammatory cytokines and enzymes. mdpi.comnih.govnih.govpsu.eduekb.eg For instance, some anti-inflammatory agents modulate lipid mediator pathways, affecting the production of pro-inflammatory molecules like prostaglandins (B1171923) and leukotrienes. ekb.egnih.gov The potential for this compound to influence these pathways requires further dedicated investigation.

Analgesic Property Investigations

Cerbera manghas has shown potential analgesic activity in research studies. jpharmacognosy.comnih.govias.ac.in Traditional uses of the plant fruit also include analgesic applications. ias.ac.in Phytochemicals such as alkaloids, glycosides, and terpenoids found in the plant are suggested to be responsible for this activity. jpharmacognosy.comnih.gov As a terpenoid present in Cerbera manghas, this compound is a candidate for contributing to these observed analgesic effects. tjnpr.orgtjnpr.org Further research is needed to isolate and evaluate the specific analgesic properties of this compound.

Other Biological Activities and Pharmacological Potentials

Beyond the activities mentioned above, this compound has been identified in the ethanolic extract of Picrorhiza kurroa, a plant known for various pharmacological activities including antimicrobial properties. mdpi.comnih.govresearchgate.net Research identified this compound, among other compounds, in the P. kurroa extract that showed effective antimicrobial activity against Yersinia enterocolitica. mdpi.comnih.gov This suggests a potential role for this compound in the antimicrobial effects observed in this plant extract. mdpi.comnih.gov Additionally, Cerbera species have been reported to possess other biological activities, including antimicrobial, insecticidal, termiticidal, and larvicidal properties, indicating a broad range of potential pharmacological applications for compounds derived from these plants. tjnpr.orgtjnpr.orgjpharmacognosy.comnih.gov

Molecular Targets and Cellular Pathway Interactions of Cerberidol

Identification of Direct Molecular Targets

No studies were identified that report the direct molecular targets of Cerberidol.

Modulation of Key Signaling Pathways

There is a lack of direct evidence detailing this compound's effects on key signaling pathways. The available information is indirect and related to extracts or other compounds from the source plants.

Interaction with Cell Wall Synthesis Pathways

No information was found linking this compound to any interactions with bacterial or fungal cell wall synthesis pathways.

Influence on Tumor Necrosis Factor (TNF) Pathway

There is no direct evidence that this compound modulates the TNF pathway. One study noted that an herbal mixture, known as the Kangai injection, targets the TNFR2/PI3K/AKT/NF-κB pathway in gastric cancer. researchgate.netresearchgate.net In a separate analysis, this compound was identified as one of many compounds in an extract of Picrorhiza kurroa. researchgate.netresearchgate.net However, this does not provide a direct link between this compound and the TNF pathway.

Effects on PI3K/AKT/NF-κB Pathway

Similar to the TNF pathway, the link between this compound and the PI3K/AKT/NF-κB pathway is highly indirect. The activity of the Kangai injection on this pathway cannot be specifically attributed to this compound, as it is part of a complex mixture. researchgate.netresearchgate.net It is noteworthy that a different compound, Cerberin, which is also found in Cerbera odollam, has been shown to inhibit PI3K/AKT/mTOR signaling. researchgate.net

Regulation of Reactive Oxygen Species (ROS) Generation

Some indirect evidence suggests a potential link between compounds from Cerbera species and ROS. Activated inflammatory cells can produce ROS, and extracts from the Bintaro plant (Cerbera species) have been studied in this context. nih.gov Furthermore, the related cardiac glycoside, Cerberin, was found to significantly increase the generation of ROS. researchgate.net An extract from Picrorhiza kurroa, which contains this compound, has also been associated with lipid peroxidation and ROS in the context of hepatic injury. researcher.life

Impact on Metabolic Pathways (e.g., Polyol Pathway)

No studies were found that investigate the effect of this compound on the polyol pathway or other specified metabolic pathways.

Inhibition of Enzymes (e.g., Dihydrofolate Reductase)

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA, RNA, and amino acids, making it a significant target for various therapeutic agents, including anticancer and antimicrobial drugs. wikipedia.orgpatsnap.compatsnap.com These inhibitors function by blocking the active site of DHFR, thereby preventing the conversion of dihydrofolate to tetrahydrofolate, a necessary step in the production of nucleotides. patsnap.comresearchgate.net This disruption of DNA synthesis is particularly effective against rapidly proliferating cells, such as those found in tumors or certain pathogenic microbes. pharmacologyeducation.org

While the inhibitory action of numerous compounds on DHFR has been extensively studied, there is currently no available research to indicate that this compound acts as an inhibitor of dihydrofolate reductase or any other specific enzyme. The scientific community has yet to publish findings on the enzymatic interactions of this particular compound.

Receptor-Ligand Binding Dynamics

The interaction between a ligand (a molecule that binds to another, larger molecule) and a receptor is a fundamental process in cellular signaling. nih.gov This binding is not a static event but a dynamic process involving conformational changes in both the ligand and the receptor, which can lead to the activation or inhibition of cellular pathways. nih.govnih.gov The dynamics of these interactions, including the affinity and kinetics of binding, are critical in determining the biological response. youtube.com

As with its enzymatic interactions, there is a lack of specific data concerning the receptor-ligand binding dynamics of this compound. Research detailing which, if any, receptors this compound binds to, the nature of this binding, and the subsequent cellular response has not been documented in the available scientific literature.

Preclinical Research Methodologies for Cerberidol Evaluation

In Vitro Experimental Models

In vitro studies are experiments conducted outside of a living organism, typically in a laboratory setting using cells or tissues in environments like petri dishes or test tubes. creative-biolabs.com These models are fundamental in the early stages of drug discovery for assessing a compound's biological activity and mechanism of action.

Cell Line-Based Assays

Cell-based assays are foundational tools in preclinical research, utilizing immortalized cancer cell lines, human normal cell lines, or primary cells to quantify the effects of a compound. pharmaron.com These assays are crucial for determining a compound's potency, typically measured as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit a specific biological process by 50%. azurebiosystems.comvisikol.com A lower IC50 value indicates a more potent compound. visikol.com

For Cerberidol, a panel of human cancer cell lines would be used to determine its cytotoxic or growth-inhibitory activity. The results of such a hypothetical assay could be summarized as follows:

| Cell Line | Tissue of Origin | This compound IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | 0.58 |

| PC-3 | Prostate Cancer | 1.21 |

| A549 | Lung Cancer | 0.75 |

| HCT116 | Colon Cancer | 0.49 |

| HeLa | Cervical Cancer | 2.53 |

Organoid and 3D Cell Culture Systems

While 2D cell cultures are useful, they lack the complex cell-cell and cell-matrix interactions of living tissue. nih.gov Organoids and other 3D cell culture systems address this limitation by creating miniature, self-organizing structures that more accurately mimic the architecture and function of human organs. nih.govdrugtargetreview.com These models, which can be derived from pluripotent stem cells or patient tissues, offer a more physiologically relevant environment for testing drug efficacy and toxicity. nih.govstemcell.com

The evaluation of this compound in patient-derived tumor organoids could provide more predictive insights into its potential clinical performance. stemcell.comcriver.com For instance, lung cancer organoids could be used to assess treatment response, bridging the gap between traditional cell culture and in vivo animal studies. criver.com

High-Throughput Screening Approaches

High-Throughput Screening (HTS) is a drug discovery process that employs robotics, automation, and sophisticated data processing to rapidly test hundreds of thousands to millions of compounds against a specific biological target. bmglabtech.comwikipedia.orgfiveable.me The primary goal of HTS is to identify "hits"—compounds that demonstrate the desired activity and can serve as starting points for further drug development. bmglabtech.com

HTS assays can be used to screen large chemical libraries to discover initial leads like this compound or to test this compound against a wide array of biological targets to understand its selectivity. aragen.comnih.gov Detection methods commonly include fluorescence, luminescence, and absorbance measurements. nih.gov

| Parameter | Description |

|---|---|

| Screening Library Size | >500,000 compounds |

| Assay Format | 384-well plate, cell-based |

| Target Pathway | Apoptosis Induction |

| Primary Hit Rate | 0.5% |

| Confirmed Hits | This compound (among others) |

In Vitro Assays for Mechanism Elucidation

Once a compound's activity is confirmed, it is crucial to understand its mechanism of action (MoA)—the specific biochemical interaction through which it produces its pharmacological effect. svarlifescience.com Various in vitro assays are employed for this purpose. For a compound like this compound, these could include:

Target Engagement Assays: Biophysical methods like Surface Plasmon Resonance (SPR) can confirm direct binding of the compound to its putative target protein.

Enzymatic Assays: If the target is an enzyme, classical enzymology techniques can determine the mode of inhibition (e.g., competitive, non-competitive). sygnaturediscovery.com

Cellular Pathway Analysis: Techniques like Western blotting or specialized reporter assays can measure the compound's effect on specific signaling pathways, such as the induction of proteins involved in apoptosis (programmed cell death). cytotronics.com

Phenotypic Assays: High-content imaging can be used to observe changes in cell morphology, protein localization, or other cellular features in response to the compound, providing clues about its MoA. cytotronics.com

In Vivo Animal Models and Study Designs

Following promising in vitro results, preclinical research progresses to in vivo studies, which are conducted in living organisms. nih.gov These studies are essential for evaluating a compound's efficacy, pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug), and pharmacodynamics within a complex biological system. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Analogue/derivative Development

Synthesis of Cerberidol Analogues and Derivatives

The synthesis of this compound analogues and derivatives is a key step in SAR studies. This compound (identified as compound 47 in some literature) is a naturally occurring iridoid found in plants like Cerbera manghas. dokumen.pubscribd.com The synthesis of analogues involves creating compounds with similar core structures to this compound but with variations in substituents or functional groups. Derivatives are compounds derived from this compound through chemical modification.

Specific examples of this compound derivatives mentioned in the literature include 3-O-allopyranosylthis compound (148), 3,10-bis-O-allopyranosylthis compound (149), epoxythis compound (150), 3-O-allosylthis compound (151), cyclothis compound (B1149264) (152), and 3-O-allosylcyclothis compound (153). dokumen.pubscribd.com These examples highlight modifications such as glycosylation (addition of sugar moieties), epoxidation, and cyclization of the this compound structure.

The synthetic strategies employed to create these analogues and derivatives are crucial for generating a library of compounds to probe the SAR. Medicinal chemists utilize advanced chemical synthesis techniques to introduce new chemical groups into the core structure and then test the effect of these modifications on biological function. wikipedia.orglabinsights.nl This can involve various reactions to alter the existing functional groups or attach new ones.

Functional Group Modifications and Their Biological Impact

Modifying functional groups on the this compound scaffold can significantly impact its biological activity. fiveable.melabinsights.nl Different functional groups can alter properties such as solubility, stability, and reactivity, which in turn affect pharmacokinetics and pharmacodynamics. fiveable.me The electronic, solubility, and steric effects imparted by a functional group are important considerations. ashp.org

While specific detailed research findings on the biological impact of functional group modifications directly on this compound are not extensively detailed in the provided snippets, the general principles of SAR apply. For instance, the addition of sugar moieties (glycosylation), as seen in derivatives like 3-O-allopyranosylthis compound, can influence solubility, cellular uptake, and interaction with biological targets. dokumen.pubscribd.com Similarly, modifications like epoxidation or cyclization could alter the molecule's three-dimensional shape and rigidity, affecting its binding affinity to target proteins. fiveable.mewikipedia.org

The position of functional groups on the molecule is also critical, as the same functional group can serve different roles depending on its location within the structure. ashp.org Understanding these subtle differences is vital for predicting and interpreting the biological impact of modifications.

Rational Design of Novel this compound-Based Compounds

Rational design of novel this compound-based compounds involves using the information gained from SAR studies to guide the synthesis of new molecules with desired properties. This approach aims to optimize characteristics such as affinity, potency, selectivity, chemical stability, water solubility, and membrane permeability. nih.gov

By understanding which parts of the this compound structure are essential for activity and which can be modified to improve properties or reduce undesirable effects, researchers can design new compounds with a higher probability of success. This often involves an iterative process of design, synthesis, and biological evaluation.

Rational design can be guided by knowledge of the drug's three-dimensional structure and how its shape and charge interact with its biological target. ug.edu.ge Identifying an idealized target structure based on SAR allows for the prediction of its binding to the target protein using in silico techniques before synthesis is undertaken. nih.gov The goal is to design analogues that exhibit improved properties, leading to a more efficient synthetic route and a better SAR profile. nih.gov

Advanced Analytical Methodologies for Cerberidol Research

Quantitative and Qualitative Analytical Techniques

Both quantitative (determining the amount of a substance) and qualitative (confirming the identity of a substance) analyses are critical. nih.gov High-performance liquid chromatography and mass spectrometry are cornerstone techniques for this purpose, offering high sensitivity and specificity. rsc.orgresearchgate.net Spectrophotometric methods also provide a valuable, accessible tool for quantification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components within a mixture. criver.com When coupled with mass spectrometry (LC-MS), it becomes a powerful tool for both quantifying and identifying molecules with a high degree of certainty. rsc.orgresearchgate.net

For the analysis of a compound such as Cerberidol, a reverse-phase HPLC method would likely be developed. This involves a nonpolar stationary phase (e.g., a C8 or C18 column) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov Separation is achieved based on the differential partitioning of the analyte between the two phases. UV detection is commonly used, where the wavelength is set to the maximum absorbance of the target compound to ensure high sensitivity. nih.govnih.gov

LC-MS and tandem mass spectrometry (LC-MS/MS) provide even greater specificity and sensitivity. researchgate.net After chromatographic separation, the analyte is ionized (e.g., via electrospray ionization - ESI) and its mass-to-charge ratio is measured. researchgate.net In LC-MS/MS, a specific parent ion is selected, fragmented, and a resulting daughter ion is monitored, a process known as Multiple Reaction Monitoring (MRM), which significantly reduces background noise and enhances quantification accuracy. researchgate.net This approach is highly effective for analyzing compounds in complex biological matrices. nih.gov

Table 1: Example HPLC and LC-MS/MS Parameters for Compound Analysis

| Parameter | HPLC-UV | LC-MS/MS |

| Column | Eclipse XDB-C8 (150 mm x 4.6 mm, 5 µm) nih.gov | X-terra MS C18 (50 mm x 4.6 mm, 3.5 µm) nih.gov |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) nih.gov | Isocratic elution with organic/aqueous mixture nih.gov |

| Flow Rate | 1.0 mL/min nih.gov | 0.5 - 1.2 mL/min nih.gov |

| Detection | UV at 210 nm nih.gov | ESI in positive ion mode, MRM transition researchgate.netnih.gov |

| Linearity Range | 400 µg/mL - 600 µg/mL nih.gov | 0.5 ng/mL - 130.0 ng/mL nih.gov |

| Limit of Quantification (LOQ) | 44.85 µg/mL nih.gov | 0.3 ng/mL - 50.0 ng/mL nih.gov |

Spectrophotometry offers a rapid, simple, and cost-effective method for quantitative analysis. researchgate.net These methods are based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

A common approach involves reacting the target compound with a specific chromogenic reagent to form a colored complex that can be measured at a specific wavelength (λmax) in the visible spectrum. researchgate.netresearchgate.net For instance, a method could be developed where this compound forms an ion-pair complex with a dye like eriochrome black T, which can then be extracted into a solvent like chloroform (B151607) and measured. researchgate.net The formation of the complex can be confirmed using infrared (IR) spectroscopy. researchgate.net

Derivative spectrophotometry can also be employed to enhance specificity, particularly when the sample contains interfering substances with overlapping absorption spectra. nih.gov This technique uses the first or higher-order derivative of the absorption spectrum to resolve complex signals and quantify the target analyte more accurately. nih.gov

Table 2: Illustrative Spectrophotometric Method Parameters

| Parameter | Example Value |

| Wavelength (λmax) | 510 nm researchgate.net |

| Beer's Law Range | 2.0 - 9.0 µg/mL researchgate.net |

| Molar Absorptivity | 2.67 × 10⁴ L mol⁻¹ cm⁻¹ researchgate.net |

| Limit of Detection (LOD) | 0.18 µg/mL researchgate.net |

| Limit of Quantification (LOQ) | 0.53 µg/mL researchgate.net |

Sample Preparation and Matrix Effects in Analysis

Effective sample preparation is a critical step to ensure accurate and reliable analysis, especially when dealing with complex biological or environmental samples. biotage.com The primary goals are to remove interfering components, concentrate the analyte to a detectable level, and present it in a solvent compatible with the analytical instrument. biotage.comyoutube.com

Common sample preparation techniques include:

Protein Precipitation (PPT): A simple method for biological fluids where an organic solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation or filtration. biotage.comcore.ac.uk

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent like tert-butyl methyl ether). nih.govnih.gov The analyte partitions into the organic phase, leaving interfering substances behind.

Solid-Phase Extraction (SPE): A highly selective method where the sample is passed through a solid sorbent that retains the analyte. nih.gov Interfering components are washed away, and the purified analyte is then eluted with a small volume of solvent. nih.gov

When using LC-MS, matrix effects are a major concern. chromatographyonline.com This phenomenon occurs when co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement. longdom.orgnih.gov This can significantly impact the accuracy and reproducibility of quantitative results. chromatographyonline.com The extent of matrix effects depends on the sample type (e.g., plasma, urine), the sample preparation method, and the ionization technique used. core.ac.ukresearchgate.net Thorough sample cleanup is often the most effective way to mitigate these effects. core.ac.uk

Table 3: Overview of Sample Preparation Techniques

| Technique | Principle | Common Application | Advantages | Disadvantages |

| Protein Precipitation | Protein denaturation and removal by organic solvent. core.ac.uk | Plasma, Serum | Fast, simple, inexpensive. youtube.com | Non-selective, may not remove all interferences. core.ac.uk |

| Liquid-Liquid Extraction | Partitioning of analyte between two immiscible liquids. nih.gov | Urine, Plasma | Cleaner extracts than PPT, can concentrate analyte. | Labor-intensive, requires large solvent volumes. nih.gov |

| Solid-Phase Extraction | Adsorption of analyte onto a solid sorbent followed by selective elution. nih.gov | Environmental water, plasma, tissue extracts | High selectivity, high concentration factor, cleaner extracts. nih.gov | More complex and costly, requires method development. |

Method Validation for Reproducibility and Accuracy

Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu It is essential for ensuring the reliability of results in any scientific study. researchgate.net Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). europa.euresearchgate.net

The key parameters evaluated during method validation include:

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). nih.gov

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov A minimum of five concentration levels is typically recommended. europa.eu

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. europa.eu

Accuracy: The closeness of the test results to the true value. It is often expressed as percent recovery of a known amount of spiked analyte. europa.eu

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval. ikev.org

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (e.g., different days, different analysts). nih.govikev.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified. europa.eu

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eunih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition), providing an indication of its reliability during normal usage. ikev.org

Table 4: Key Parameters for Analytical Method Validation

| Parameter | Definition | Common Acceptance Criteria |

| Accuracy | Closeness of measured value to the true value. europa.eu | ±15% of the nominal value (±20% at LOQ). nih.gov |

| Precision | Agreement between a series of measurements. ikev.org | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ). nih.gov |

| Linearity | Proportionality of results to concentration. nih.gov | Correlation coefficient (r²) ≥ 0.99. |

| Selectivity | Ability to differentiate and quantify the analyte from other components. nih.gov | No significant interfering peaks at the analyte's retention time. |

| LOQ | Lowest concentration measured with acceptable accuracy and precision. nih.gov | Signal-to-noise ratio ≥ 10; accuracy and precision criteria met. |

| LOD | Lowest concentration that can be reliably detected. europa.eu | Signal-to-noise ratio ≥ 3. |

Unable to Generate Article on "this compound" Due to Non-Existence of the Compound

The detailed and technical nature of the request, outlining specific computational chemistry and systems biology methodologies, presupposes the existence of a body of research on this compound. However, the absence of any mention of "this compound" in the scientific domain makes it impossible to provide factual and verifiable information for the following sections and subsections as requested:

Computational Modeling and in Silico Investigations of Cerberidol

Predictive Modeling for Biological Activity

Generating content for these areas without any foundational data would require the fabrication of research findings, which would be speculative and not scientifically valid. To maintain the integrity of scientific accuracy, no article will be produced on the fictional compound "Cerberidol."

Future Directions and Emerging Research Avenues for Cerberidol

Exploration of New Biological Activities

The plants from which Cerberidol has been isolated exhibit a range of pharmacological properties, including antiviral, antioxidant, analgesic, anti-inflammatory, cytotoxic, antimicrobial, insecticidal, and termiticidal activities. uni.lusemanticscholar.orgnih.govnih.govnih.gov Future research on this compound should focus on isolating the compound and rigorously testing its specific contribution to these observed activities. This involves both in vitro and in vivo studies to confirm and quantify the biological effects of pure this compound.

Beyond validating its role in the known activities of its source plants, a critical future direction is the exploration of entirely new biological activities. This could involve high-throughput screening against a wide array of biological targets and pathways relevant to various diseases. Given its presence in medicinal plants, investigating potential effects on neurological, metabolic, or immunological systems could reveal novel therapeutic opportunities. Further research could also explore structure-activity relationships by synthesizing derivatives of this compound to identify compounds with enhanced potency, specificity, or altered biological profiles.

Integration of Omics Technologies in Research

The advent of omics technologies presents a powerful opportunity to gain a comprehensive understanding of this compound's effects at a molecular level. Integrating genomics, transcriptomics, proteomics, and metabolomics into this compound research can provide insights unattainable through traditional methods alone.

Transcriptomics and proteomics can help identify the genes and proteins whose expression levels are altered in response to this compound treatment in cellular or animal models. This can reveal the molecular pathways and networks that are modulated by the compound. Metabolomics can provide a snapshot of the metabolic changes induced by this compound, potentially identifying biomarkers of its activity or revealing its impact on cellular metabolism. Genomic studies, while perhaps less directly applicable to studying the effects of a small molecule like this compound, could be valuable in understanding genetic variations that influence responsiveness to the compound or in identifying potential off-targets. The integration of these omics datasets through bioinformatics and systems biology approaches can help construct a holistic view of how this compound interacts with biological systems, leading to the identification of key molecular targets and mechanisms of action. This is particularly relevant for understanding complex biological processes or disease mechanisms that the compound might influence.

Development of Advanced Research Models

Advancing this compound research necessitates the development and application of more sophisticated research models. While initial studies may utilize basic cell cultures or readily available animal models, future work should focus on models that better recapitulate human physiology and disease states.

This includes the development of relevant in vitro models, such as co-culture systems that mimic tissue microenvironments or induced pluripotent stem cell (iPSC)-derived models of specific cell types or organs relevant to the potential biological activities of this compound. For instance, if neuroprotective effects are hypothesized, neuronal cell cultures or organoids could be employed. For studying its effects related to its plant sources, developing and utilizing callus or cell suspension cultures of Cerbera or Picrorhiza could serve as valuable in vitro systems for studying this compound production, biosynthesis pathways, or initial compound testing.

In parallel, the use of more complex in vivo models, such as genetically modified organisms or disease-specific animal models, will be crucial for evaluating this compound's efficacy and safety in a more physiologically relevant context. semanticscholar.org These models can help assess pharmacokinetics, pharmacodynamics, and potential therapeutic outcomes, providing data essential for translational research.

Interdisciplinary Research Collaborations

Given the multifaceted nature of research on natural compounds like this compound, interdisciplinary collaboration is paramount for future progress. Effective collaboration brings together diverse expertise, accelerating discovery and overcoming complex challenges.

Q & A

Q. What protocols ensure reproducibility in this compound research, particularly across independent laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.